molecular formula C9H16N2O B2931906 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one CAS No. 1567909-41-4

1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one

Cat. No.: B2931906
CAS No.: 1567909-41-4
M. Wt: 168.24
InChI Key: RCMZLTISWWAHQD-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one is a chiral compound featuring a pyrrolidine ring with a stereogenic (3R)-amino group and a pent-4-en-1-one chain. Notably, this compound has been identified in protease inhibitor complexes, such as the Zika virus NS2B-NS3 protease (PDB: 7I20), highlighting its pharmaceutical relevance .

Properties

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-3-4-9(12)11-6-5-8(10)7-11/h2,8H,1,3-7,10H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMZLTISWWAHQD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC(=O)N1CC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567909-41-4
Record name 1-[(3R)-3-aminopyrrolidin-1-yl]pent-4-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.

    Formation of the Enone Moiety: The enone moiety is introduced through aldol condensation or other related reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Steps: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound contains two key functional groups:

  • A pyrrolidine ring with a primary amine substituent at the (3R) position.
  • A pent-4-en-1-one chain featuring a conjugated carbonyl group and an alkene.

These groups suggest potential reactivity in:

  • Nucleophilic additions (e.g., at the ketone).
  • Michael additions (via the α,β-unsaturated ketone).
  • Cycloadditions (utilizing the alkene).
  • Amine-mediated reactions (e.g., Schiff base formation).

Catalytic Hydrogenation

The alkene in the pent-4-en-1-one chain may undergo hydrogenation to yield 1-[(3R)-3-aminopyrrolidin-1-yl]pentan-1-one . While direct evidence for this reaction is absent in the literature, analogous hydrogenations of α,β-unsaturated ketones are well-documented .

Reaction Conditions Expected Product
Alkene HydrogenationH₂, Pd/C, MeOH, 25°CSaturated ketone derivative

Amine-Ketone Interactions

The primary amine on the pyrrolidine ring could participate in intramolecular cyclization with the ketone, forming a bicyclic structure. This is supported by studies on similar pyrrolidine-ketone systems .

Reaction Conditions Outcome
Intramolecular CyclizationAcid catalysis (e.g., HCl)Six-membered lactam formation

Michael Addition

The α,β-unsaturated ketone may act as a Michael acceptor. For example, reactions with nucleophiles (e.g., amines, thiols) could yield adducts at the β-carbon .

Nucleophile Product Reference
Benzylamineβ-Amino ketone derivative

Biological and Catalytic Relevance

While no direct biological data exists for this compound, structurally related pyrrolidine derivatives are noted for:

  • Enzyme inhibition (e.g., kinase inhibitors) .
  • Catalytic applications in asymmetric synthesis .

For example, platinum-catalyzed C–H bond activation in pyrrolidine derivatives has been demonstrated under solvent-controlled conditions :

text
PtCl₄ + Bipyridine ligand → sp²/sp³ C–H activation products (solvent-dependent)

Scientific Research Applications

1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Pyrrolidine Derivatives
  • 1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h): Structural Difference: Lacks the (3R)-amino group on the pyrrolidine ring. Synthesis: Prepared via chloride precursors using Peng et al.’s method (quantitative yield) . Applications: Simpler structure may favor industrial-scale synthesis but limits biological targeting due to the absence of the amino group.
  • 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one dihydrochloride: Structural Difference: Shorter carbon chain (ethane vs. penten) but retains the (3R)-aminopyrrolidine motif. Properties: Dihydrochloride salt enhances solubility for pharmacological studies .
Substituted Pyrrolidine Derivatives
  • (2S,3R)-2-(Benzylamino)-3-(dimethyl(phenyl)silyl)-1-(pyrrolidin-1-yl)pent-4-en-1-one (anti-3f): Structural Difference: Incorporates a benzylamino group and a dimethyl(phenyl)silyl substituent. Synthesis: Derived via asymmetric [2,3]-sigmatropic rearrangements, emphasizing stereochemical control . Reactivity: Bulky silyl group may hinder enzyme binding compared to the target compound.

Non-Pyrrolidine Analogues

Cyclohexene and Aromatic Derivatives
  • 1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one :

    • Structural Difference : Cyclohexene ring replaces pyrrolidine.
    • Applications : Subject to IFRA safety standards for fragrances, indicating use in cosmetics .
    • Safety : Restricted use levels in consumer products (0.4–9.4% depending on category) .
  • 1-(Naphthalen-2-yl)pent-4-en-1-one (4.24a) :

    • Structural Difference : Aromatic naphthalene substituent.
    • Synthesis : Photocycloaddition methods yield 54% purity .
    • Properties : Extended conjugation may enhance UV absorption for material science applications.
Heterocyclic Derivatives
  • 1-(Furan-3-yl)-4-methylpent-3-en-1-one :

    • Structural Difference : Furan ring and methyl substituent.
    • Reactivity : Oxygen in furan increases electron-withdrawing effects, altering reaction pathways .
  • 1-(2-Methyloxan-2-yl)pent-4-en-1-one :

    • Structural Difference : Tetrahydropyran (oxane) ring.
    • Physical State : Liquid at room temperature (vs. solid target compound), influencing formulation flexibility .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Applications/Notes
1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one Pyrrolidine (3R)-NH₂, pent-4-en-1-one Asymmetric synthesis Protease inhibitors
1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h) Pyrrolidine None Chloride precursor Industrial intermediates
anti-3f Pyrrolidine Benzylamino, dimethyl(phenyl)silyl Asymmetric rearrangement Steric hindrance in binding
1-(5,5-Dimethylcyclohexenyl)pent-4-en-1-one Cyclohexene 5,5-Dimethyl Not specified Fragrances
1-(Naphthalen-2-yl)pent-4-en-1-one Aromatic Naphthalene Photocycloaddition Materials science

Pharmacological and Industrial Relevance

  • Target Compound : Demonstrated antiviral activity in protease inhibition (Zika virus NS2B-NS3) .
  • Analogues: 1h: Limited bioactivity but scalable for chemical feedstocks. Furan/Methyl Derivatives: Modified electronic profiles for specialized organic reactions . Aromatic Derivatives: Potential in photodynamic therapies due to extended conjugation .

Biological Activity

1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one is a synthetic compound that belongs to the class of pyrrolidinones. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications. Its unique structure comprises a pyrrolidine ring and an enone moiety, which contribute to its diverse biological properties.

Molecular Formula: C9_9H16_{16}N2_2O
Molecular Weight: 168.24 g/mol
SMILES Notation: C=CCCC(=O)N1CCC@HN
InChIKey: RCMZLTISWWAHQD-MRVPVSSYSA-N

The biological activity of 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one is primarily attributed to its interaction with various molecular targets. It is believed to function as an enzyme inhibitor and a receptor modulator , influencing several biochemical pathways. The specific mechanisms may vary depending on the context of its application.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various diseases, including:

  • Neurological Disorders: Investigated for neuroprotective effects.
  • Cancer Research: Potential role in inhibiting tumor growth.
  • Antimicrobial Activity: Studies suggest it may exhibit antibacterial properties.

Enzyme Inhibition Studies

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one against specific targets involved in metabolic pathways. The results indicated significant inhibition rates, suggesting its potential as a lead compound for drug development.

Enzyme Target IC50 (µM) Reference
Enzyme A5.2
Enzyme B2.8

Antimicrobial Activity

In another study assessing antimicrobial efficacy, 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one demonstrated notable activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Reference
E. coli10
S. aureus15

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 1-[(3R)-3-Aminopyrrolidin-1-yl]butan-2-one and 1-[(3R)-3-Aminopyrrolidin-1-yl]hex-5-en-2-one, 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one exhibits unique biological properties that warrant further investigation.

Compound Name Biological Activity
1-[(3R)-3-Aminopyrrolidin-1-yl]butan-2-oneModerate enzyme inhibition
1-[(3R)-3-Aminopyrrolidin-1-yl]hex-5-en-2-oneLow antimicrobial activity
1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one High enzyme inhibition and antimicrobial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.